2-(溴甲基)-6-甲氧基苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

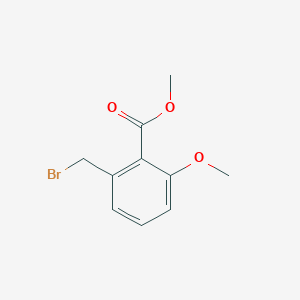

“Methyl 2-(bromomethyl)-6-methoxybenzoate” is a chemical compound. It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals . Its molecular formula is C9H9BrO2 .

Synthesis Analysis

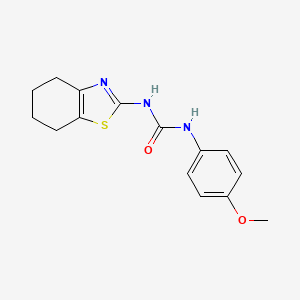

The synthesis of “Methyl 2-(bromomethyl)-6-methoxybenzoate” involves several steps. One method involves a Heck reaction with acrylonitrile, resulting in lactonization to give the benzofuran-2-one 3-(cyanomethyl)-2-coumaranone . Another method involves a nitration, a conversion from the nitro group to an amine, and a bromination .Molecular Structure Analysis

The molecular structure of “Methyl 2-(bromomethyl)-6-methoxybenzoate” consists of a benzene ring substituted with a bromomethyl group and a methoxy group . The molecular weight of this compound is 229.070 .Chemical Reactions Analysis

“Methyl 2-(bromomethyl)-6-methoxybenzoate” can undergo various chemical reactions. For instance, under Heck reaction with acrylonitrile, it results in lactonization to give the benzofuran-2-one 3-(cyanomethyl)-2-coumaranone .Physical And Chemical Properties Analysis

“Methyl 2-(bromomethyl)-6-methoxybenzoate” is a liquid at 20°C . It has a molecular weight of 229.070 . The compound has a boiling point of 42 °C/8.3 mmHg and a refractive index of 1.49 .科学研究应用

合成和化学应用

2-(溴甲基)-6-甲氧基苯甲酸甲酯用于各种合成工艺中。它在复杂有机化合物的合成中发挥作用。例如,它在合成具有潜在生物活性的化合物振动内酯中的应用是值得注意的。该过程涉及还原性烷基化、水解、碘内酯化、臭氧化和分子内羟醛反应,展示了其在复杂有机合成中的用途 (Zhou & Snider, 2008)。

另一个应用是在 4-溴-2-甲氧基苯甲酸甲酯的合成中,这证明了其在生产结构多样的苯甲酸衍生物方面的多功能性 (陈炳和, 2008)。

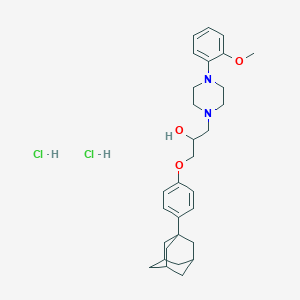

药物合成中的中间体

该化合物还可用作药物合成的中间体。它参与合成溴甲基-3,4-二氢-2-甲基-4-氧代喹唑啉,这是某些抗癌药物合成的关键中间体 (曹胜利, 2004)。此外,它还有助于合成具有治疗潜力的药物双酚酯的中间体,展示了其在药物化学中的重要性 (包丽娇, 2013)。

在开发光稳定剂中的作用

在聚合物科学领域,2-(溴甲基)-6-甲氧基苯甲酸甲酯的衍生物,如 2-甲氧基苯甲酸甲酯,已被研究其作为光稳定剂的作用。这些化合物已被评估其产生和猝灭单线态分子氧的能力,这是防止材料光降解的一个关键方面 (Soltermann 等,1995)。

在天然产物合成中的应用

它的用途也延伸到天然产物合成中。例如,该化合物的衍生物已从红藻紫菜中分离出来,表明其存在于天然产物中,并有可能应用于天然产物类似物的合成 (赵等,2004)。

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

作用机制

Target of Action

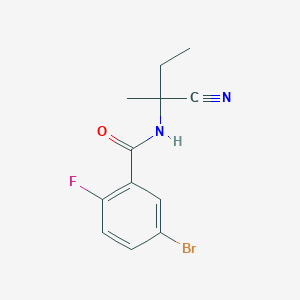

Methyl 2-(bromomethyl)-6-methoxybenzoate is a complex compound with a specific target of action. It is primarily associated with the protein Cereblon (CRBN), which is a key target for this class of drugs . CRBN plays a significant role in various biological processes, including immunomodulation and inflammation .

Mode of Action

The interaction of Methyl 2-(bromomethyl)-6-methoxybenzoate with its target, CRBN, leads to a series of changes. It is synthesized in a similar way using compound 3 (3-aminopiperidine-2,6-dione) treated with a nitro-substituted methyl 2-(bromomethyl) benzoate, and hydrogenation of the nitro group . This interaction triggers a cascade of reactions that result in the modulation of the immune response .

Biochemical Pathways

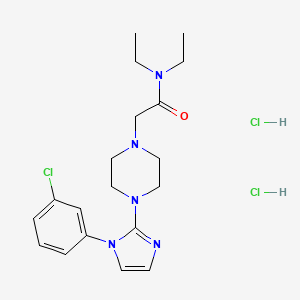

Methyl 2-(bromomethyl)-6-methoxybenzoate affects several biochemical pathways. It is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Pharmacokinetics

The pharmacokinetics of Methyl 2-(bromomethyl)-6-methoxybenzoate are crucial for understanding its bioavailability. It is known that the compound has high GI absorption . .

Result of Action

The molecular and cellular effects of Methyl 2-(bromomethyl)-6-methoxybenzoate’s action are complex and multifaceted. It is known to inhibit tumour necrosis factor-alpha (TNF-α), a cytokine produced by macrophages of the immune system, and also a mediator of inflammatory response . This results in the modulation of the immune response and has implications for conditions such as multiple myeloma and acute myeloid leukemia .

Action Environment

The action, efficacy, and stability of Methyl 2-(bromomethyl)-6-methoxybenzoate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, in which the compound is involved, requires exceptionally mild and functional group tolerant reaction conditions

属性

IUPAC Name |

methyl 2-(bromomethyl)-6-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-8-5-3-4-7(6-11)9(8)10(12)14-2/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLOXBFOHKOSBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2595932.png)

![2-Chloro-N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]acetamide](/img/structure/B2595934.png)

![2-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2595935.png)

![6-allyl-5-methyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2595936.png)

![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B2595952.png)